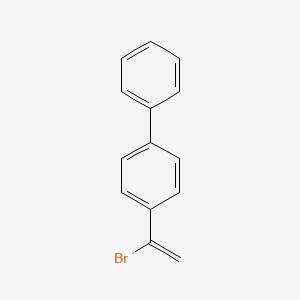
4-(1-Bromoethenyl)-1,1a(2)-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl is an organic compound that features a bromovinyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl typically involves the bromination of a suitable precursor. One common method is the bromination of deactivated aromatic compounds using N-bromosuccinimide (NBS) in concentrated sulfuric acid . This method provides a practical and commercially viable route for the synthesis of bromo compounds in good yields.
Industrial Production Methods
Industrial production of 4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The bromovinyl group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Addition Reactions: Reagents such as hydrogen bromide (HBr) in aprotic solvents like DMPU can be used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while addition reactions can produce different addition products depending on the reagent.
Scientific Research Applications
4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Biological Research: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl involves its interaction with various molecular targets and pathways. The bromovinyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of different products. The biphenyl structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(1-Bromovinyl)trimethylsilane: This compound features a trimethylsilyl group instead of a biphenyl structure.
Bromotrimethylsilane: Another brominated compound with a different structural framework.
Uniqueness
4-(1-Bromovinyl)-1,1 inverted exclamation mark -biphenyl is unique due to its combination of a bromovinyl group and a biphenyl structure. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other brominated compounds.
Properties
CAS No. |
154226-66-1 |
|---|---|
Molecular Formula |
C14H11Br |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11Br/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI Key |
STCDREJWCNNOBN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


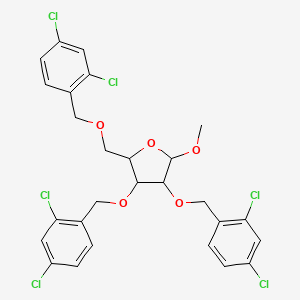
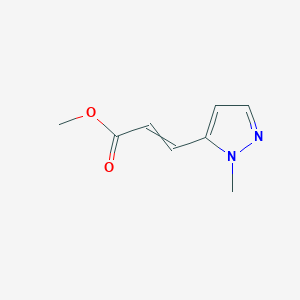
![2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile](/img/structure/B15333445.png)
![Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B15333453.png)
![7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)
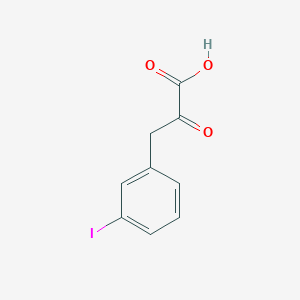
![1-(3-Boc-3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B15333460.png)

![2,7-Dibromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15333478.png)
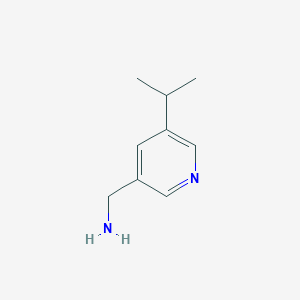
![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15333486.png)

![7-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15333493.png)

